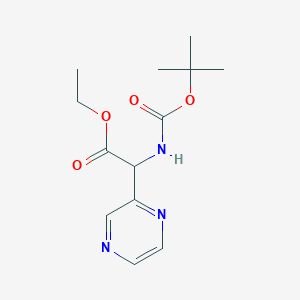

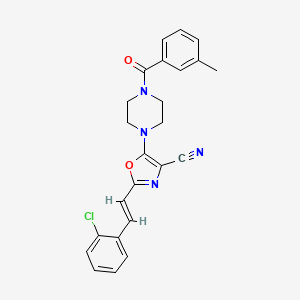

![molecular formula C19H27N5O2 B2547471 2-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)-N-((四氢呋喃-2-基)甲基)乙酰胺 CAS No. 1171202-96-2](/img/structure/B2547471.png)

2-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)-N-((四氢呋喃-2-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, involves a multi-step chemical process. These compounds have been prepared and tested for their H1-antihistaminic activity, both in vitro and in vivo. The synthesis typically includes the introduction of a substituted piperazine moiety to the benzimidazole nucleus. For instance, compound 69, which is a potent antihistaminic agent, was synthesized by linking a single aromatic unit through a chain to a basic nitrogen atom .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. The presence of a substituted piperazine ring and its linkage to the benzimidazole core is a common feature among these compounds. The oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus has been found to play a significant role in enhancing antihistaminic activity, particularly in vivo . The molecular docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs against the COX-2 enzyme have shown that the binding interactions are consistent with their anti-inflammatory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include chloroacetylation followed by a reaction with substituted piperazines in the presence of a base. This results in the formation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs. The cyclocondensation reactions, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, involve the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry. These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds. The synthesized benzimidazole derivatives have shown significant biological activities, including antimicrobial properties. Compounds such as 5d, 5e, 5h, and 5m have demonstrated excellent antibacterial and antifungal activities, which are comparable to standard drugs .

科学研究应用

发现和临床应用

临床候选药物 K-604 被发现是一种水溶性人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的有效抑制剂,对 ACAT-2 表现出显着的选择性。该化合物显示出增强的口服吸收和溶解度,使其成为治疗涉及 ACAT-1 过表达的疾病的有希望的候选药物,展示了该化合物在解决胆固醇相关疾病方面的潜力 (Shibuya 等,2018)。

抗癌活性

合成了 N-苯基-2-(2-((4-苯基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)乙酰胺,并评估了它们对各种人癌细胞系的体外抗癌活性。在合成的化合物中,一种对宫颈癌和乳腺癌细胞系表现出最高的活性,突出了该化合物在癌症治疗中的潜力 (Boddu 等,2018)。

抗胆碱酯酶和抗炎活性

合成了某些带有哌嗪和硫代氨基甲酸酯部分的苯并噻唑衍生物,并研究了它们的抗胆碱酯酶特性。与多奈哌齐比较时,某些化合物表现出抑制作用,表明在治疗阿尔茨海默病等疾病方面具有潜力 (Mohsen 等,2014)。此外,新型化合物表现出显着的抗炎活性,表明在治疗炎症相关疾病方面有应用 (Ahmed 等,2017)。

缓蚀

已经研究了苯并咪唑衍生物在盐酸中对 N80 钢的缓蚀性能,表明此类化合物可以显着抑制腐蚀,这有利于工业应用 (Yadav 等,2016)。

属性

IUPAC Name |

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c25-19(20-12-15-4-3-11-26-15)14-24-9-7-23(8-10-24)13-18-21-16-5-1-2-6-17(16)22-18/h1-2,5-6,15H,3-4,7-14H2,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUFFQBYJZEHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)

![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)

![N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)

![6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2547408.png)

![1-{1-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2547411.png)